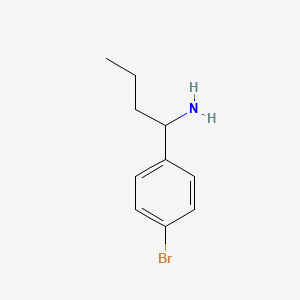
1-(4-溴苯基)丁-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)butan-1-amine is a chemical compound with the molecular formula C10H14BrN . It is also known as 4-Bromodiphenylamine .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)butan-1-amine consists of a butan-1-amine chain with a bromophenyl group attached at the first carbon .科学研究应用
化学合成和材料开发
化合物 1-(4-溴苯基)丁-1-胺已用于各种化学合成工艺和材料开发研究。例如,它在用于 CO2 捕获的新型室温离子液体的创建中发挥了作用,展示了其在环境化学中的用途。通过类似化合物的反应开发的离子液体表现出与用于 CO2 捕获的商业胺螯合剂相当的效率,突出了其通过有效且可持续地螯合二氧化碳来解决气候变化问题的潜力 (Bates 等人,2002)。
在有机化学领域,该化合物在合成 1-取代苯并咪唑方面发挥了重要作用,由于其广泛的生物活性,1-取代苯并咪唑引起了极大的兴趣。在特定条件下,邻溴苯基异氰化物与各种伯胺反应生成 1-取代苯并咪唑,证明了该化合物在合成复杂有机分子中的用途 (Lygin & Meijere, 2009)。
药理学研究
虽然该要求排除了与药物使用、剂量和副作用相关的直接信息,但该化合物在合成各种有机分子中的相关性可以从其在合成各种有机分子中的应用中推断出来,这些有机分子可以作为新药或治疗剂开发中的中间体。例如,α-氨基膦酸酯的合成,由于其生物活性在药物化学中很重要,使用相关化合物作为催化剂或中间体,表明 1-(4-溴苯基)丁-1-胺在创建生物活性化合物方面具有潜在用途 (Reddy 等人,2005)。
先进材料应用
在材料科学中,该化合物有助于开发具有特殊性能的新材料。例如,其衍生物因其非线性光学性质而受到研究,这对于光子和电子学中的各种应用至关重要。此类衍生物的合成和表征提供了对分子结构-性质关系的见解,促进了针对特定应用定制光学性质的材料的设计 (Tamer 等人,2016)。
催化和反应机理
该化合物还在催化中发挥作用,如涉及其衍生物在 N-叔丁基磺酰亚胺合成中的研究所示。这些亚胺是不对称合成胺的多功能中间体,说明该化合物与手性胺的对映选择性合成方法的开发相关,这在药物合成中很重要 (Ellman 等人,2002)。
作用机制
Target of Action
Similar compounds such as butylamine and bromodiphenylamine have been studied, and they interact with various biological targets
Biochemical Pathways
Compounds with similar structures, such as butylamine , have been shown to interact with various biochemical pathways. More research is needed to elucidate the specific pathways affected by 1-(4-Bromophenyl)butan-1-amine.
生化分析
Biochemical Properties
The biochemical properties of 1-(4-Bromophenyl)butan-1-amine are not well-studied. It is known that brominated compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the presence of the bromine atom, which can form halogen bonds with other molecules .
Cellular Effects
The cellular effects of 1-(4-Bromophenyl)butan-1-amine are currently unknown. Brominated compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Bromophenyl)butan-1-amine is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Bromophenyl)butan-1-amine in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
The effects of 1-(4-Bromophenyl)butan-1-amine at different dosages in animal models are not well-studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways that 1-(4-Bromophenyl)butan-1-amine is involved in are not well-known. It is possible that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-(4-Bromophenyl)butan-1-amine within cells and tissues are not well-understood. It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(4-Bromophenyl)butan-1-amine and any effects on its activity or function are currently unknown. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
1-(4-bromophenyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STORZZRBHMOXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

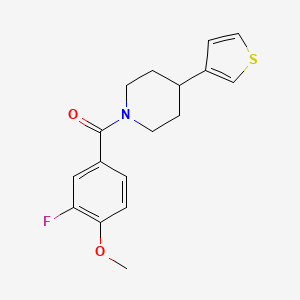

![1-Methyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2934430.png)
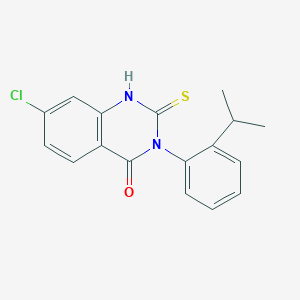

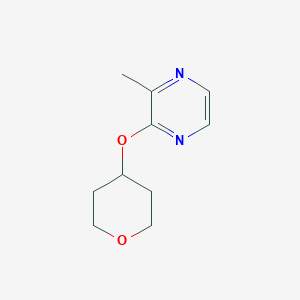
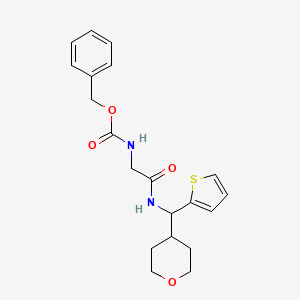
![1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2934438.png)
![1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2934440.png)

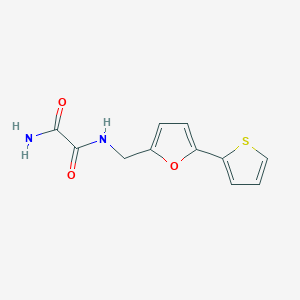

![Ethyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2934446.png)
